3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in scientific research due to its unique structural properties, which make it a valuable tool in studying biochemical processes and developing pharmaceuticals.
Mechanism of Action
Target of Action
It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis .
Mode of Action
As a tyrosine derivative, it may interact with enzymes or receptors that recognize tyrosine or its derivatives. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in peptide synthesis. It could be involved in the regulation of the compound’s interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the Boc group can be added to amines under aqueous conditions . The removal of the Boc group can be accomplished with strong acids . This suggests that the compound may interact with various enzymes and proteins that are involved in acid-base reactions.
Molecular Mechanism
The compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid typically involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl (Boc) group. This is achieved through the reaction of tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. Purification is often achieved through large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The parent amino acid from which 3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid is derived.
N-Acetyltyrosine: Another derivative of tyrosine with an acetyl group instead of a Boc group.
Tyrosine Methyl Ester: A methyl ester derivative of tyrosine.
Uniqueness
This compound is unique due to its Boc-protected amino group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in synthetic chemistry and drug development, where precise control over reaction conditions and product formation is essential.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNWQLIRVDMMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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